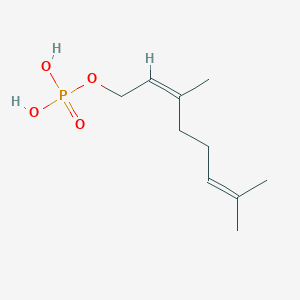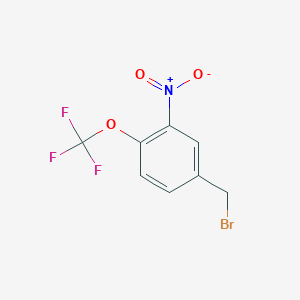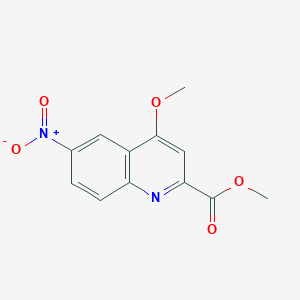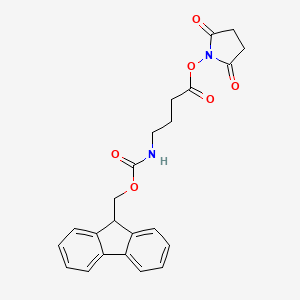
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate is an organophosphate compound that features a phosphate group attached to a terpenoid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate typically involves the phosphorylation of (Z)-3,7-Dimethylocta-2,6-dien-1-ol. This can be achieved using reagents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Hydrolysis: In the presence of water, the phosphate group can be hydrolyzed, leading to the formation of (Z)-3,7-Dimethylocta-2,6-dien-1-ol and phosphoric acid.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state phosphates.
Hydrolysis: (Z)-3,7-Dimethylocta-2,6-dien-1-ol and phosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the terpenoid backbone may interact with lipid membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3,7-Dimethylocta-2,6-dien-1-yl phosphate
- (Z)-3,7-Dimethylocta-2,6-dien-1-yl hydrogen phosphate
- (Z)-3,7-Dimethylocta-2,6-dien-1-yl diphosphate
Uniqueness
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate is unique due to its specific structural configuration and the presence of a dihydrogen phosphate group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H19O4P |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7- |
InChI Key |
FFOWJDCTFSWUMJ-YFHOEESVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\COP(=O)(O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)


![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)




![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)



![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
